molecular formula C17H28ClNO2 B4399729 2-(3-tert-butylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride

2-(3-tert-butylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride

Cat. No.: B4399729
M. Wt: 313.9 g/mol
InChI Key: PAVLTAFYCPXPFE-UHFFFAOYSA-N
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Description

2-(3-tert-butylphenoxy)ethylamine hydrochloride is a chemical compound with a complex structure that includes a tert-butylphenoxy group and a tetrahydro-2-furanylmethyl group

Properties

IUPAC Name

2-(3-tert-butylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-17(2,3)14-6-4-7-15(12-14)20-11-9-18-13-16-8-5-10-19-16;/h4,6-7,12,16,18H,5,8-11,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVLTAFYCPXPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCNCC2CCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-tert-butylphenoxy)ethylamine hydrochloride typically involves multiple steps. The initial step often includes the preparation of the tert-butylphenoxy group, followed by the introduction of the ethylamine and tetrahydro-2-furanylmethyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-tert-butylphenoxy)ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amine or alkane derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-tert-butylphenoxy)ethylamine hydrochloride is used as a building block for synthesizing more complex molecules. It can also serve as a reagent in various organic reactions.

Biology

In biology, this compound may be used in studies involving cell signaling pathways and receptor interactions. Its unique structure allows it to interact with specific biological targets.

Medicine

In medicine, 2-(3-tert-butylphenoxy)ethylamine hydrochloride may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain diseases.

Industry

In industry, this compound can be used in the development of new materials and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 2-(3-tert-butylphenoxy)ethylamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxyethylamines and furanylmethylamines. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.

Uniqueness

What sets 2-(3-tert-butylphenoxy)ethylamine hydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-tert-butylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-tert-butylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride

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